molecular formula C10H12O4 B3093397 3-Hydroxy-4-isopropoxybenzoic acid CAS No. 1243404-33-2

3-Hydroxy-4-isopropoxybenzoic acid

Cat. No.: B3093397
CAS No.: 1243404-33-2
M. Wt: 196.2 g/mol
InChI Key: WTZHROYZTLPSNP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxybenzoic acid (CAS 1243404-33-2) is a benzoic acid derivative with a hydroxyl group (-OH) at position 3 and an isopropoxy group (-OCH(CH₃)₂) at position 4 on the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.2 g/mol . It is typically supplied as a 10 mM solution in organic solvents (e.g., DMSO), requiring storage at 2–8°C for short-term use or -80°C for long-term stability (up to 6 months) . Its purity exceeds 98%, as verified by certificates of analysis (COA) .

Properties

IUPAC Name

3-hydroxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZHROYZTLPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxy-4-isopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the use of ethyl p-hydroxybenzoate as a starting material. The process includes the following steps :

    Preparation of 3-aldehyde-4-ethyl hydroxybenzoate: Ethyl p-hydroxybenzoate is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane at 60°C.

    Conversion to 3-cyano-4-ethyl hydroxybenzoate: The aldehyde group is converted to a cyano group.

    Formation of 3-cyano-4-ethyl isopropoxybenzoate: The cyano compound is further reacted to introduce the isopropoxy group.

    Final conversion to 3-cyano-4-isopropoxybenzoic acid: The cyano group is converted to a carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient and cost-effective reagents is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl and isopropoxy groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Table 1: Synthetic Routes for 3-Hydroxy-4-isopropoxybenzoic Acid

RouteReactantsConditionsYield
Alkylation4-Hydroxybenzoic acid, Isopropyl bromideDMF, RefluxHigh
Esterification4-Hydroxybenzoic acid, IsopropanolAcid catalystModerate

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for pharmaceutical applications:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, which may help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially benefiting conditions like arthritis.
  • Antimicrobial Activity : Preliminary investigations have indicated its effectiveness against certain bacterial strains.

Case Study: Antioxidant Activity

In a study evaluating the antioxidant capacity of various benzoic acid derivatives, this compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.

Industrial Applications

Beyond its biological significance, this compound finds applications in various industrial sectors:

  • Polymer Production : It serves as a monomer in the synthesis of polyesters and other polymers due to its hydroxyl and carboxylic functional groups.
  • Pharmaceutical Intermediates : Its derivatives are used as intermediates in the synthesis of drugs, particularly those targeting inflammatory and infectious diseases.
  • Cosmetic Formulations : The compound's antioxidant properties make it suitable for inclusion in skincare products aimed at combating aging and skin damage.

Table 2: Industrial Applications of this compound

ApplicationIndustryDescription
Polymer ProductionChemical ManufacturingUsed as a monomer for producing polyesters.
Pharmaceutical IntermediatesPharmaceutical IndustryServes as an intermediate for drug synthesis.
Cosmetic FormulationsPersonal CareIncorporated into anti-aging skincare products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Cyano-4-isopropoxybenzoic Acid (CAS 119925-45-0)

  • Structure: Replaces the hydroxyl group at position 3 with a cyano (-CN) group, retaining the isopropoxy group at position 4.
  • Molecular Formula: C₁₁H₁₁NO₃ (MW: 205.21 g/mol) .
  • Key Differences: The electron-withdrawing cyano group enhances electrophilic reactivity compared to the hydroxyl group, making it more suitable for nucleophilic substitution reactions. This compound is often used in medicinal chemistry as a nitrile-containing intermediate .

4-Isopropoxy-3-methylbenzoic Acid (CAS 856165-81-6)

  • Structure : Substitutes the hydroxyl group at position 3 with a methyl (-CH₃) group.
  • Molecular Formula : C₁₁H₁₄O₃ (MW: 194.23 g/mol) .
  • Key Differences : The methyl group reduces hydrogen-bonding capacity and polarity compared to the hydroxyl group, likely improving lipid solubility. This compound is utilized in fine chemical synthesis and pharmaceutical intermediates .

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structure : Simplifies the substitution pattern with a single hydroxyl group at position 4 and a carboxylic acid at position 1.
  • Molecular Formula : C₇H₆O₃ (MW: 138.12 g/mol) .
  • Key Differences : The absence of the isopropoxy group and the 3-hydroxyl group results in lower molecular weight and higher acidity (pKa ~4.5). It is widely used as a preservative precursor and in polymer synthesis .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid; CAS 331-39-5)

  • Structure: Features a 3,4-dihydroxybenzene ring conjugated to a propenoic acid chain.
  • Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol) .
  • Key Differences : The catechol moiety (adjacent hydroxyl groups) and unsaturated side chain enhance antioxidant activity and metal chelation, making it prominent in dietary supplements, cosmetics, and anti-inflammatory research .

3-Hydroxy-4-isopropylbenzoic Acid (CAS 19420-59-8)

  • Structure : Replaces the isopropoxy group with an isopropyl (-CH(CH₃)₂) group at position 4.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol) .
  • This analog is used in agrochemical intermediates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
3-Hydroxy-4-isopropoxybenzoic acid 1243404-33-2 C₁₀H₁₂O₄ 196.2 -OH (C3), -OCH(CH₃)₂ (C4) Research intermediates
3-Cyano-4-isopropoxybenzoic acid 119925-45-0 C₁₁H₁₁NO₃ 205.21 -CN (C3), -OCH(CH₃)₂ (C4) Medicinal chemistry
4-Isopropoxy-3-methylbenzoic acid 856165-81-6 C₁₁H₁₄O₃ 194.23 -CH₃ (C3), -OCH(CH₃)₂ (C4) Fine chemical synthesis
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 -OH (C4) Preservatives, polymers
Caffeic acid 331-39-5 C₉H₈O₄ 180.16 -OH (C3, C4), -CH=CHCOOH (C1) Antioxidants, cosmetics
3-Hydroxy-4-isopropylbenzoic acid 19420-59-8 C₁₀H₁₂O₃ 180.20 -OH (C3), -CH(CH₃)₂ (C4) Agrochemicals

Key Findings and Implications

  • Structural Influence on Reactivity: The isopropoxy group in this compound provides steric hindrance and moderate lipophilicity, distinguishing it from analogs like 4-Hydroxybenzoic acid (more hydrophilic) or 3-Cyano-4-isopropoxybenzoic acid (more reactive) .
  • Application-Specific Design: The hydroxyl group at position 3 in the target compound enables hydrogen bonding, critical for interactions in enzyme inhibition studies, whereas methyl or cyano substitutions shift utility toward synthetic versatility .
  • Stability Considerations : Unlike caffeic acid, which is prone to oxidation due to its catechol structure, this compound’s single hydroxyl and ether groups enhance stability under standard storage conditions .

Biological Activity

3-Hydroxy-4-isopropoxybenzoic acid is an organic compound belonging to the class of benzoic acid derivatives. Its unique structure, featuring both a hydroxyl (-OH) and an isopropoxy (-OCH(CH₃)₂) group, imparts distinct biological properties that are of significant interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on existing literature and research findings.

This compound can be synthesized through several methods, often starting from ethyl p-hydroxybenzoate. The synthesis involves multiple steps, including oxidation, reduction, and substitution reactions that modify the functional groups on the benzene ring. The reactions typically utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress-related pathways. The compound interacts with various molecular targets, potentially leading to protective effects against cellular damage.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could have implications for treating conditions characterized by chronic inflammation .

Study on Antimicrobial Effects

A study conducted on various derivatives of benzoic acid, including this compound, demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Study on Antioxidant Activity

In a randomized controlled trial assessing the antioxidant effects of phenolic compounds in food products, participants consuming diets rich in organic foods showed increased levels of 4-hydroxybenzoic acid metabolites in their biological samples. This suggests that similar compounds, including this compound, may enhance antioxidant status in humans .

Comparative Analysis with Related Compounds

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Salicylic AcidModerateHighHigh
p-Hydroxybenzoic AcidLowModerateLow

The biological effects of this compound are attributed to its structural features that allow it to interact with various enzymes and receptors involved in oxidative stress and inflammation. The hydroxyl group plays a crucial role in its antioxidant capacity by donating electrons to neutralize free radicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-4-isopropoxybenzoic acid, and how can researchers optimize reaction conditions?

  • Methodological Answer :

  • Esterification and Alkylation : Start with 3,4-dihydroxybenzoic acid. Introduce the isopropoxy group via alkylation using isopropyl bromide or iodide in a basic medium (e.g., K₂CO₃/DMF). Optimize stoichiometry (1:1.2 molar ratio of phenolic OH to alkylating agent) and reaction time (12–24 hours at 80–100°C) to maximize yield .
  • Enzymatic Approaches : Explore lipase-catalyzed esterification for greener synthesis. Use immobilized enzymes (e.g., Candida antarctica lipase B) in non-polar solvents (e.g., hexane) to achieve regioselectivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect signals for the isopropoxy group (δ 1.3–1.4 ppm, doublet for CH₃; δ 4.6–4.8 ppm, septet for CH). The aromatic protons will show a deshielded singlet (δ ~7.0–7.5 ppm) due to electron-withdrawing groups .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and isopropoxy carbons (CH₃ at ~22 ppm; CH at ~70 ppm) .
  • Mass Spectrometry : Use ESI-MS to observe [M-H]⁻ ion. Fragmentation patterns should include loss of isopropoxy (-60 Da) and COOH (-44 Da) groups .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • GHS Compliance : Assume hazards similar to structurally related benzoic acid derivatives (e.g., skin/eye irritation, respiratory sensitization). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill Management : Avoid dust generation. Neutralize spills with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions .
  • Byproduct Analysis : Characterize impurities (e.g., unreacted starting material, over-alkylated products) via LC-MS. Adjust reaction quenching methods (e.g., rapid cooling) to minimize side reactions .

Q. What strategies are effective for studying the metabolic stability of this compound in pharmacological models?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion over 60 minutes using UPLC-MS/MS. Calculate half-life (t₁/₂) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction potential .
  • In Vivo Pharmacokinetics : Administer to rodents (IV/oral). Collect plasma samples at intervals (0.5–24 hours). Quantify via validated LC-MS method (LLOQ: 1 ng/mL) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Curate a dataset of analogs with known IC₅₀ values. Use descriptors (logP, polar surface area) to build a regression model (e.g., Random Forest) .
  • Docking Studies : Target enzymes (e.g., COX-2) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS) .

Q. What analytical methods are suitable for detecting trace impurities in this compound during formulation studies?

  • Methodological Answer :

  • Forced Degradation : Expose to stress conditions (heat, light, pH extremes). Use HPLC-DAD/ELSD to identify degradation products. Confirm structures via HRMS .
  • Residual Solvent Analysis : Employ GC-MS with headspace sampling (USP <467> guidelines) .

Data Contradictions and Resolution

  • Spectral Discrepancies : If NMR signals deviate from literature (e.g., unexpected splitting), verify sample purity and solvent effects. Compare with synthetic intermediates to rule out misassignment .
  • Variable Bioactivity : Address batch-to-batch variability by standardizing synthesis protocols and validating biological assays with positive controls .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-isopropoxybenzoic acid
Reactant of Route 2
3-Hydroxy-4-isopropoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.